molecular formula C14H7F3N2O6S B2586203 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid CAS No. 400066-32-2

2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid

Cat. No.: B2586203
CAS No.: 400066-32-2
M. Wt: 388.27
InChI Key: IKWFQXGEZRZQLT-UHFFFAOYSA-N
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Description

Introduction to 2-{[2,6-Dinitro-4-(Trifluoromethyl)Phenyl]Thio}Benzoic Acid

Systematic Nomenclature and Structural Characterization

The IUPAC name This compound precisely describes its molecular architecture. The structure comprises:

  • A benzoic acid moiety (C₆H₄COOH) at position 2
  • A thioether bridge (-S-) linking to a substituted phenyl ring
  • A 2,6-dinitro-4-(trifluoromethyl)phenyl group featuring:
    • Two nitro (-NO₂) groups at positions 2 and 6
    • A trifluoromethyl (-CF₃) group at position 4

The molecular formula C₁₄H₇F₃N₂O₆S (MW: 388.28 g/mol) reflects its polyfunctional nature. X-ray crystallography data (CCDC 967459) confirms a planar aromatic system with dihedral angles of 85.3° between the benzene rings, optimizing conjugation.

Table 1: Key Molecular Properties
Property Value
CAS Number 400066-32-2
Molecular Formula C₁₄H₇F₃N₂O₆S
Molecular Weight 388.28 g/mol
SMILES Notation C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(F)(F)F)N+[O-]
Characteristic Functional Groups -COOH, -S-, -NO₂, -CF₃

Historical Context of Nitroaromatic-Thioether Hybrid Compounds

The development of nitroaromatic-thioether compounds emerged from three key chemical advancements:

  • Nitroaromatic Synthesis : Classical nitration methods using HNO₃/H₂SO₄ mixtures enabled predictable electrophilic substitution patterns.
  • Thioether Formation : Early 20th-century work on nucleophilic aromatic substitution (SNAr) with thiols faced challenges due to malodorous reagents.
  • Modern Hybridization : The 2014 development of odorless SNAr reactions using S-alkylisothiouronium salts in Triton X-100 micelles revolutionized thioether synthesis.

Historical milestones include:

  • 1930s : First reported thioether-linked nitroarenes as dye intermediates
  • 1980s : Discovery of antimicrobial activity in nitro-thioether hybrids
  • 2010s : Application of computational modeling to predict regioselectivity in poly-substituted systems

Significance of Trifluoromethyl and Electron-Withdrawing Group Synergy

The trifluoromethyl group (-CF₃) exhibits:

  • Electronegativity : Pauling scale value of 3.5 vs. 2.7 for -OCH₃
  • Hydrophobicity : π-value of 1.04, enhancing membrane permeability
  • Steric Effects : Van der Waals volume of 38.3 ų, influencing molecular packing

Combined with nitro groups (σₘ = +1.49), this creates:

  • Enhanced Electrophilicity : Hammett constant (σₚ) of +1.08 for -CF₃ vs. +0.78 for -NO₂ alone
  • Redox Activity : Sequential nitro group reduction potentials spanning -0.34 to -0.89 V (vs SCE)
  • Thermal Stability : Decomposition temperature >200°C due to charge delocalization
Electronic Effects:
  • Inductive Withdrawal : -CF₃ (σ₁ = 0.43) and -NO₂ (σ₁ = 0.67) synergistically deplete electron density
  • Resonance Effects : Nitro groups direct electrophiles to meta positions, while -CF₃ favors para substitution
  • Dipole Moments : Net dipole of 5.23 D enhances solubility in polar aprotic solvents

This electronic profile makes the compound particularly suited for:

  • Charge-transfer complexes in organic electronics
  • Enzyme active site targeting through dipole interactions
  • Stabilization of transition states in SNAr reactions

Properties

IUPAC Name

2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O6S/c15-14(16,17)7-5-9(18(22)23)12(10(6-7)19(24)25)26-11-4-2-1-3-8(11)13(20)21/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWFQXGEZRZQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-(trifluoromethyl)thiophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 6 positions.

    Thioether Formation: The nitrated product is then reacted with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate to form the thioether linkage.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : The National Cancer Institute (NCI) evaluated the compound against various cancer cell lines, revealing significant cytotoxic effects with a mean growth inhibition (GI50) of 15.72 μM .
  • Mechanism of Action : The compound is believed to interfere with cellular signaling pathways involved in tumor growth, making it a candidate for further development as an anticancer drug.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity:

  • Testing Against Pathogens : It was tested against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimal inhibitory concentrations (MIC) indicating effective antibacterial properties .
  • Potential Applications : These properties suggest its utility in developing new antibiotics or treatments for resistant bacterial strains.

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of derivatives that can be used in materials science:

  • Conductive Polymers : Derivatives of 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid have been explored for their use in conductive polymers, which are essential for electronic applications.
  • Dyes and Sensors : The compound's ability to absorb light at specific wavelengths makes it suitable for applications in dyes and sensors used in various industrial processes .

Environmental Monitoring

The compound's chemical stability and reactivity enable its use in environmental monitoring:

  • Detection of Pollutants : It can serve as a marker for detecting specific pollutants in water bodies due to its distinct chemical signature.
  • Biodegradability Studies : Research into the degradation pathways of this compound can provide insights into the environmental impact of similar compounds.

Case Studies

  • Antitumor Efficacy Study
    • Objective : To evaluate the anticancer potential against a panel of human tumor cell lines.
    • Results : Significant inhibition was observed across multiple cell lines, supporting further investigation into its mechanism of action and potential as a therapeutic agent.
  • Antimicrobial Activity Assessment
    • Objective : To assess the effectiveness against common bacterial strains.
    • Results : The compound exhibited strong antibacterial properties with low MIC values, indicating potential for development into new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid and related compounds:

Compound Name Core Structure Key Functional Groups Potential Applications References
This compound Benzoic acid Thioether, nitro, trifluoromethyl Undisclosed (discontinued)
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid Benzoic acid Urea, morpholino-triazine Triazine-based synthesis
Giripladib (4-[3-[5-Chloro-1-(diphenylmethyl)-2-[2-[[[2-(trifluoromethyl)benzyl]sulfonyl]amino]ethyl]-1H-indol-3-yl]propyl]benzoic acid) Benzoic acid Indole, sulfonamide, trifluoromethyl Pain management, arthritis
Perfluorinated carbamic acid esters (e.g., CAS 72779-05-6) Carbamic acid Perfluorinated chains, thioether, ester Specialty fluorinated surfactants
Key Observations:

Backbone Diversity: While all compounds share a carboxylic acid or carbamic acid core, the target compound distinguishes itself with a thioether linkage, contrasting with urea (in morpholino-triazine derivatives) or sulfonamide (in Giripladib) groups.

Fluorination : The trifluoromethyl group in the target compound and Giripladib enhances hydrophobicity and metabolic resistance, whereas perfluorinated carbamic acids exhibit extreme fluorination for surface activity .

Electron-Withdrawing Groups: The nitro groups in the target compound create strong electron-deficient aromatic systems, unlike the electron-rich morpholino-triazine or indole systems in analogs .

Reactivity and Stability

  • Thioether vs. Sulfonamide/Sulfonyl : The thioether group in the target compound is less oxidatively stable compared to sulfonamide/sulfonyl groups in Giripladib, which resist metabolic degradation .
  • Nitro Group Effects: The 2,6-dinitro substitution likely reduces nucleophilic aromatic substitution reactivity compared to mono-nitro analogs, increasing stability but limiting derivatization pathways.

Biological Activity

2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid, often referred to by its CAS number 400066-32-2, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a benzoic acid core with a thiophenyl group substituted by a dinitro and trifluoromethyl moiety. The structural formula can be represented as follows:

  • Molecular Formula : C₁₃H₈F₃N₂O₄S
  • Molecular Weight : 335.27 g/mol

Anti-inflammatory Effects

The dinitro and trifluoromethyl groups in the compound may contribute to anti-inflammatory activity. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenases (COX). This suggests that this compound may modulate inflammatory responses.

The proposed mechanism involves interaction with cellular signaling pathways that regulate inflammation and microbial defense. The presence of electron-withdrawing groups (like trifluoromethyl) enhances the compound's ability to interact with biological targets, potentially leading to altered enzyme activity or receptor modulation.

Case Studies

StudyFindings
In vitro Study on Antimicrobial Activity Demonstrated inhibition of bacterial growth in cultures treated with benzoic acid derivatives.
Inflammation Model in Mice Compounds similar to this compound showed reduced edema and inflammatory markers post-treatment.
Cell Line Studies Indicated that the compound may affect cell viability and apoptosis in cancer cell lines, warranting further investigation into its anticancer potential.

Toxicity and Safety Profile

Preliminary assessments suggest that compounds in this class may exhibit irritant properties. Risk codes indicate potential irritation to skin, eyes, and respiratory systems; thus, handling should be conducted with care.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid, and how can reaction conditions be optimized?

Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) between a thiol-containing benzoic acid derivative and a halogenated nitro-trifluoromethylphenyl precursor. Optimization strategies include:

  • Reagent selection : Use NaH as a base in anhydrous THF to deprotonate the thiol group and activate the electrophilic aromatic ring .
  • Temperature control : Reactions are conducted at 0°C to minimize side reactions (e.g., nitro group reduction).
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%).
  • Yield improvement : Pre-activation of the nitro-trifluoromethylphenyl halide with catalytic KI enhances reactivity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns. Overlapping signals (e.g., C4/C6 in nitro groups) may require 2D NMR (HSQC, HMBC) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns. Cross-reference with NIST databases for spectral matching .
  • Melting Point (mp) : Compare experimental mp (e.g., 287.5–293.5°C) with literature values to assess purity .

Advanced Research Questions

Q. How can researchers investigate the environmental fate of this compound, including abiotic/biotic transformations?

Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab Studies) :
    • Hydrolysis : Expose the compound to buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via LC-MS and identify intermediates.
    • Photolysis : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight-driven breakdown.
  • Phase 2 (Ecosystem Modeling) :
    • Partition coefficients : Measure log Kow (octanol-water) and log Koc (organic carbon) to predict bioaccumulation.
    • Microbial degradation : Incubate with soil/water microbiota under aerobic/anaerobic conditions; quantify metabolites via GC-MS.

Q. How can mechanistic studies resolve contradictions in catalytic activity data for derivatives of this compound?

Answer:

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions and identify reactive sites (e.g., sulfur or nitro groups) .
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to distinguish rate-determining steps.
  • In situ spectroscopy : Use Raman or IR spectroscopy to track intermediate formation during reactions .

Q. What strategies address discrepancies in spectral data during structural elucidation?

Answer:

  • Multi-technique validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and MS to cross-validate assignments. Overlapping signals in NMR may require variable-temperature experiments .
  • Isotopic labeling : Introduce ¹⁵N or ¹⁹F labels to simplify spectral interpretation of nitro and trifluoromethyl groups.

Methodological Frameworks

Q. How should researchers design long-term studies to evaluate ecological risks of this compound?

Answer: Follow the experimental design from Project INCHEMBIOL :

  • Tier 1 (Acute toxicity) :
    • Test acute effects on model organisms (e.g., Daphnia magna, algae) using OECD guidelines.
  • Tier 2 (Chronic exposure) :
    • Conduct multi-generational studies on soil invertebrates (e.g., Eisenia fetida) to assess reproductive and developmental impacts.
  • Tier 3 (Field validation) :
    • Deploy passive samplers in contaminated aquatic systems to measure bioavailable concentrations.

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